Dabequin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabequin is an aminoquinoline derivative. which is claimed to have pharmacological activity against Plasmodium fukiparum.

科学的研究の応用

Antimalarial Research

Dabequin has been primarily investigated for its antimalarial properties. It acts by targeting specific molecular pathways within protozoan parasites, inhibiting key enzymes essential for their survival and replication. Studies have demonstrated that this compound exhibits potent activity against malaria-causing parasites, making it a valuable candidate for developing new treatments .

Table 1: Antimalarial Activity of this compound

| Parasite | Activity Level | Reference |

|---|---|---|

| Plasmodium falciparum | High | |

| Toxoplasma gondii | Moderate | |

| Entamoeba histolytica | Moderate |

Cancer Research

Recent studies have also explored this compound's effects in cancer research. It has been identified as a Tp53 inducer, which is significant because the Tp53 protein plays a crucial role in regulating the cell cycle and preventing tumor formation. This compound's ability to activate Tp53 suggests potential applications in developing chemotherapeutic agents targeting cancer cells .

Case Study: Tp53 Activation by this compound

A study utilizing a luciferase-based reporter system demonstrated that this compound effectively activates Tp53 in human cancer cells. This activation was linked to genotoxic stress responses, indicating that this compound may have dual roles as an antimalarial and an anticancer agent .

化学反応の分析

Chemical Reaction Optimization

Design of Experiments (DoE) is a critical tool for optimizing chemical reactions. For example, in synthesizing intermediates like 3,4-dihydroxymandelic acid, researchers systematically explored factors such as reagent amounts, temperature, and reaction time to achieve optimal yields . A similar approach could be applied to Dabequin by identifying key variables (e.g., catalysts, solvents) and using factorial designs to model their effects.

Example Data Table for DoE:

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Catalyst Loading | 0.5 mol | 1.0 mol | 72% |

| Reaction Temperature | 80°C | 100°C | 85% |

Kinetic Analysis

Understanding reaction kinetics is essential for scaling up processes. For instance, the kinetics of nucleophilic substitution in pharmaceutical synthesis (e.g., cediranib formation) revealed first-order dependencies due to intermediate formation . For this compound, determining rate laws (e.g., Rate=k[A][B]) would help identify rate-determining steps and optimize reaction conditions.

Kinetic Data Example:

Rate=k[This compound][Catalyst]

Where k=1.2×10−3M−1s−1 at 80°C .

Computational Studies

Molecular dynamics simulations and reaction path Hamiltonian (RPH) analysis are used to probe reaction mechanisms. For example, non-classical carbocations were identified in alkane processing via computational methods . Applying these tools to this compound could reveal unconventional intermediates or transition states, enabling rational process design.

Mechanistic Insights:

Types of Chemical Reactions

This compound’s reactions may fall into categories such as:

-

Single Replacement: Metal displacement (e.g., Zn + HCl → ZnCl₂ + H₂) .

-

Double Replacement: Precipitation reactions (e.g., NaCl + AgNO₃ → AgCl) .

-

Decomposition: Breakdown into simpler molecules (e.g., H₂O₂ → H₂O + O₂) .

Reaction Classification Table:

| Reaction Type | Example Reaction | Evidence |

|---|---|---|

| Single Replacement | This compound + Acid → Products | Gas evolution, precipitate |

| Decomposition | This compound → A + B | Heat/light production |

Catalytic Enhancements

Electric field-assisted catalysis, as demonstrated by MIT researchers, can boost reaction rates by factors of 10⁵ . Applying such techniques to this compound’s synthesis could enhance efficiency without altering reaction mechanisms.

Rate Enhancement Example:

特性

CAS番号 |

56548-51-7 |

|---|---|

分子式 |

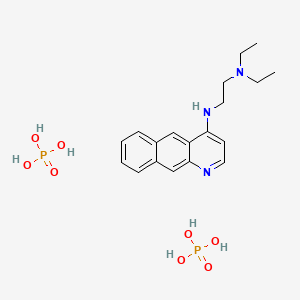

C19H29N3O8P2 |

分子量 |

489.4 g/mol |

IUPAC名 |

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid |

InChI |

InChI=1S/C19H23N3.2H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;2*1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4) |

InChIキー |

NRIPPNSZXMSXSL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O |

正規SMILES |

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O |

外観 |

Solid powder |

Key on ui other cas no. |

56548-51-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

dabequin dabequine G-800 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。